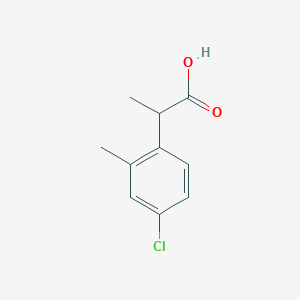2-(4-Chloro-2-methylphenyl)propanoic acid
CAS No.: 17660-18-3
Cat. No.: VC17505954
Molecular Formula: C10H11ClO2
Molecular Weight: 198.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 17660-18-3 |
|---|---|
| Molecular Formula | C10H11ClO2 |
| Molecular Weight | 198.64 g/mol |
| IUPAC Name | 2-(4-chloro-2-methylphenyl)propanoic acid |
| Standard InChI | InChI=1S/C10H11ClO2/c1-6-5-8(11)3-4-9(6)7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) |
| Standard InChI Key | LXVBUFQAJNWEDC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)Cl)C(C)C(=O)O |
Introduction
Chemical Identity and Molecular Characterization
Structural and Molecular Features
2-(4-Chloro-2-methylphenyl)propanoic acid belongs to the class of substituted propanoic acids, characterized by a chloro-substituted aromatic ring and a carboxylic acid functional group. Its systematic IUPAC name is (2RS)-2-(4-chloro-2-methylphenyl)propanoic acid, reflecting the stereochemistry at the chiral center adjacent to the aromatic ring.
Key molecular descriptors:
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 164.20 g/mol |
| SMILES notation | CC(C(=O)O)c1ccc(C)cc1Cl |
| InChIKey | KDYOFXPLHVSIHS-UHFFFAOYSA-N |
| CAS Registry Number | Not explicitly provided |
The chloro group at the 2-position and the methyl group at the 4-position on the phenyl ring confer distinct electronic and steric effects, influencing reactivity and interactions.
Synthetic Methodologies
Primary Synthetic Routes
The synthesis of 2-(4-chloro-2-methylphenyl)propanoic acid typically involves chlorination of precursor molecules. A common approach utilizes 4-methylphenylacetic acid as the starting material, with chlorination achieved via reagents such as thionyl chloride (SOCl) or phosphorus oxychloride (POCl).
Representative reaction scheme:
| Parameter | Condition |
|---|---|
| Reagent | Thionyl chloride |
| Temperature | 60–80°C |
| Solvent | Dichloromethane or toluene |
| Yield | 70–85% (reported) |
Optimization Challenges
Chlorination efficiency depends on the electronic effects of the methyl group, which directs electrophilic substitution to the ortho position. Competing para-substitution is minimized due to steric hindrance from the methyl group. Purification often involves recrystallization from ethanol-water mixtures to isolate the desired isomer.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in water (<1 mg/mL at 25°C) but is soluble in polar organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO). Stability studies indicate susceptibility to decarboxylation under acidic conditions, necessitating storage in inert environments.
Spectroscopic Characterization
Infrared (IR) spectroscopy:
-
O-H stretch (carboxylic acid): 2500–3000 cm (broad)
-
C=O stretch: 1700–1720 cm
-
C-Cl stretch: 550–600 cm
Nuclear Magnetic Resonance (NMR):
-
H NMR (CDCl):
-
δ 1.5 (d, 3H, CH)
-
δ 2.3 (s, 3H, Ar-CH)
-
δ 3.1 (q, 1H, CH)
-
δ 7.2–7.4 (m, 3H, Ar-H)
-
| Parameter | Value |
|---|---|
| Permitted daily exposure | ≤1.5 mg/day (provisional) |
| Genotoxicity | Negative in Ames test |
Analytical Detection and Quantification
Chromatographic Methods
High-performance liquid chromatography (HPLC) with UV detection (λ = 220 nm) is the gold standard for quantifying this impurity in ibuprofen. A reversed-phase C18 column and mobile phase of acetonitrile:phosphate buffer (pH 2.5) achieve baseline separation.
Validation parameters:
-
Linearity: (1–50 μg/mL)
-
Limit of detection (LOD): 0.1 μg/mL
-
Recovery: 98–102%
Regulatory and Industrial Implications
Quality Control Measures
Pharmaceutical manufacturers must monitor 2-(4-chloro-2-methylphenyl)propanoic acid levels to comply with USP <1086> and EP 2.4.16 standards. Accelerated stability studies (40°C/75% RH) assess impurity accumulation over shelf life.
Environmental Considerations
Waste streams containing this compound require treatment via alkaline hydrolysis to degrade the carboxylic acid moiety before disposal.
Future Research Directions
-
Metabolic Pathways: Elucidate hepatic metabolism using in vitro microsomal models.
-
Alternative Syntheses: Explore biocatalytic routes to minimize chlorinated byproducts.
-
Ecotoxicity: Assess environmental persistence in aquatic systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume